molecular formula C10H17Cl2N3 B1402725 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-11-8

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402725
CAS No.: 1361115-11-8
M. Wt: 250.17 g/mol
InChI Key: CNEXZVFBMYMSGN-UHFFFAOYSA-N
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Description

“2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1361115-11-8 . It has a molecular weight of 250.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3.2ClH/c1-8-12-6-4-10 (13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H . This indicates the presence of 10 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 250.17 .

Scientific Research Applications

Pyrimidine Derivatives and Their Biological Activities

Pyrimidine derivatives, including 2-Methyl-4-(piperidin-3-yl)pyrimidine, are recognized for their broad spectrum of biological activities. These activities range from anti-inflammatory and anticancer to antibacterial and antifungal effects. The synthesis of substituted tetrahydropyrimidine derivatives, for instance, has shown promising in vitro anti-inflammatory activity, indicating the potential of these compounds in designing new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013). Moreover, the structural feature of pyrimidine as a core unit in various compounds underlines its significance in medicinal chemistry due to its bioavailability and synthetic applicability (Parmar, Vala, & Patel, 2023).

Optical Sensors and Medicinal Chemistry

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This application extends to various optical sensors, highlighting the versatility of pyrimidine derivatives in both biological and medicinal applications (Jindal & Kaur, 2021).

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively documented. Pyrimidine-based scaffolds have been shown to exert cell-killing effects through various mechanisms, indicating their potential to interact with diverse biological targets. This underscores the role of pyrimidine derivatives in the development of novel anticancer therapies (Kaur et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events. Additionally, this compound can interact with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival . Moreover, it can induce apoptosis in certain cell types, thereby contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity by preventing substrate binding or catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and signaling pathways .

Properties

IUPAC Name

2-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEXZVFBMYMSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 3
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 4
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 5
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 6
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

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